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Compound of Interest

Compound Name: 5-Methoxypyrimidine-4-carbonitrile

Cat. No.: B056163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methoxypyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry
and drug discovery. Due to the limited availability of published spectroscopic data for this
specific molecule, this document presents data for a closely related analogue, 4-Amino-6-(4-
methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile, to provide valuable comparative insights.
Predicted data for the target compound is also included based on established spectroscopic
principles.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the analogue
compound and the predicted data for 5-Methoxypyrimidine-4-carbonitrile.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 4-Amino-6-(4-methoxyphenyl)-2-phenyl-
5-pyrimidine-carbonitrile
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H NMR (300 MHz, DMSO-de) 13C NMR (75 MHz, DMSO-de)

Chemical Shift (d) ppm Chemical Shift () ppm

3.85 (s, 3H, OCHs) 55.90 (OCHs)

7.11-8.39 (m, 11H, Ar-H and NH2) 83.82 (C5)

114.37

117.27 (CN)

128.84

128.96

129.16

130.88

131.95

137.12

162.03

164.26

165.24

167.67

Data obtained from a study on the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives.[1]

Table 2: Predicted NMR Data for 5-Methoxypyrimidine-4-carbonitrile
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Predicted *H NMR

Predicted 3C NMR

Chemical Shift (d) ppm

Chemical Shift (d) ppm

~4.0 (s, 3H, OCHs) ~56.0 (OCH5)
~8.8 (s, 1H, Pyrimidine H2) ~95.0 (C4)
~9.0 (s, 1H, Pyrimidine H6) ~115.0 (CN)

~160.0 (C5)

~162.0 (C2)

~165.0 (C6)

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for 4-Amino-6-(4-methoxyphenyl)-2-

phenyl-5-pyrimidine-carbonitrile

Spectroscopy Type

Key Absorptions / Fragments

IR (KBr, cm™1)

3479, 3354 (NH2), 2212 (CN), 1641, 1617
(C=N), 1542 (Ar)

Mass Spec (m/z)

302 (M*, 100%), 258 (32%), 199 (75%), 169
(15%), 129 (18%), 104 (35%), 77 (25%), 45
(22%)

Data obtained from a study on the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives.[1]

Table 4: Predicted IR and Mass Spectrometry Data for 5-Methoxypyrimidine-4-carbonitrile

Spectroscopy Type

Predicted Key Absorptions / Fragments

IR (cm™1)

~2220-2240 (CN), ~1550-1650 (C=N, C=C),
~1000-1300 (C-0)

Mass Spec (m/z)

~135 (M%), fragments corresponding to loss of
CHs, OCHs, CN
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data,
based on common practices reported in the synthesis of pyrimidine derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The
sample is dissolved in an appropriate deuterated solvent, such as dimethyl sulfoxide-ds
(DMSO-de) or chloroform-d (CDCIs). Chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid
samples are prepared as potassium bromide (KBr) pellets. The spectrum is typically recorded
in the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often with an ionization potential of 70
eV. The data is reported as the mass-to-charge ratio (m/z) of the molecular ion and major
fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
synthesized compound like 5-Methoxypyrimidine-4-carbonitrile.
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Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in Tables 1 and 3 are for the analogue
compound 4-Amino-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile, as directly
reported data for 5-Methoxypyrimidine-4-carbonitrile is not readily available in the searched
literature. The data in Tables 2 and 4 are predicted values and should be confirmed by
experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 5-Methoxypyrimidine-4-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056163#spectroscopic-data-for-5-
methoxypyrimidine-4-carbonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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